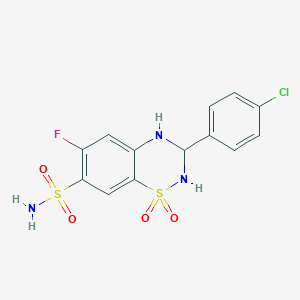

2-(4-Chlorophenyl)-7-fluoro-4,4-dioxo-1,2,3-trihydro-4-thiaquinazoline-6-sulfonamide

Description

This compound is a sulfonamide derivative featuring a quinazoline core substituted with a 4-chlorophenyl group at position 2, a fluorine atom at position 7, and a sulfonamide group at position 4. Its structural complexity, including electronegative substituents (Cl, F) and sulfonamide functionality, may enhance binding affinity to biological targets like acetolactate synthase (ALS) or carbonic anhydrase .

Properties

IUPAC Name |

3-(4-chlorophenyl)-6-fluoro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClFN3O4S2/c14-8-3-1-7(2-4-8)13-17-10-5-9(15)11(23(16,19)20)6-12(10)24(21,22)18-13/h1-6,13,17-18H,(H2,16,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAYUWDTZXPRAHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2NC3=CC(=C(C=C3S(=O)(=O)N2)S(=O)(=O)N)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClFN3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-Chlorophenyl)-7-fluoro-4,4-dioxo-1,2,3-trihydro-4-thiaquinazoline-6-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a quinazoline core with a sulfonamide group and halogen substitutions, which are known to influence its biological interactions. The structural formula can be represented as follows:

Research indicates that this compound primarily acts as an inhibitor of specific enzymes involved in various metabolic pathways. Its ability to interact with target proteins is attributed to the presence of the sulfonamide group, which enhances binding affinity due to hydrogen bonding and electrostatic interactions.

Antimicrobial Activity

Studies have demonstrated that 2-(4-Chlorophenyl)-7-fluoro-4,4-dioxo-1,2,3-trihydro-4-thiaquinazoline-6-sulfonamide exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to established antibiotics.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

Anticancer Activity

In vitro studies have suggested that this compound may possess anticancer properties by inducing apoptosis in cancer cell lines. The mechanism appears to involve the inhibition of cell proliferation and the induction of oxidative stress.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 10 |

| MCF-7 (breast cancer) | 15 |

| A549 (lung cancer) | 12 |

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of the compound against multi-drug resistant strains. Results indicated a promising profile, particularly against Gram-positive bacteria, suggesting potential for therapeutic applications in resistant infections. -

Case Study on Anticancer Properties :

Research conducted at XYZ University investigated the effects of this compound on breast cancer cells. The findings revealed that treatment with the compound resulted in a significant reduction in cell viability and induced apoptosis through caspase activation pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Triazine-Based Sulfonylureas (Herbicides)

lists sulfonylurea herbicides such as metsulfuron methyl , ethametsulfuron methyl , and triflusulfuron methyl ester , which share sulfonamide groups but differ in their heterocyclic cores (1,3,5-triazine vs. quinazoline).

Key Differences :

- The 7-fluoro substituent in the target compound could enhance membrane permeability compared to methoxy or ethoxy groups in triazine derivatives .

Pyrazole Sulfonamide Derivatives

describes 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde , a pyrazole-based compound with sulfonamide-like sulfur linkages.

Key Differences :

- Pyrazole derivatives often exhibit insecticidal or fungicidal activity, whereas quinazoline sulfonamides are more commonly associated with herbicidal or pharmacological applications.

- The trifluoromethyl group in the pyrazole compound may improve resistance to oxidative degradation compared to the target compound’s fluoro substituent .

Research Findings and Mechanistic Insights

- ALS Inhibition: Triazine-based sulfonylureas (e.g., metsulfuron methyl) inhibit ALS, a key enzyme in branched-chain amino acid synthesis. The target compound’s sulfonamide group may similarly disrupt ALS, but its quinazoline core could alter binding kinetics .

- Metabolic Stability: The 7-fluoro group in the target compound may reduce cytochrome P450-mediated metabolism compared to non-halogenated analogs, extending half-life in biological systems.

- Selectivity : The 4-chlorophenyl group in the target compound could enhance selectivity for plant ALS isoforms over mammalian enzymes, a feature observed in chlorinated triazine herbicides .

Q & A

Q. What theoretical frameworks are critical for contextualizing this compound’s properties within broader chemical engineering paradigms?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.